molecular formula C21H19N5O4S2 B14874948 2-((3-(3,4-dimethoxybenzyl)-4-oxo-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-7-yl)thio)-N-phenylacetamide

2-((3-(3,4-dimethoxybenzyl)-4-oxo-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-7-yl)thio)-N-phenylacetamide

Cat. No.: B14874948
M. Wt: 469.5 g/mol
InChI Key: BJOJDURDOKWMLD-UHFFFAOYSA-N
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Description

2-((3-(3,4-dimethoxybenzyl)-4-oxo-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-7-yl)thio)-N-phenylacetamide is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon. The compound features a unique fusion of triazole and thiadiazine rings, making it a subject of interest in various fields of scientific research.

Preparation Methods

The synthesis of 2-((3-(3,4-dimethoxybenzyl)-4-oxo-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-7-yl)thio)-N-phenylacetamide involves multiple steps. One common synthetic route includes the acid-catalyzed cyclization of 2-hydrazinyl-6H-1,3,4-thiadiazine with ortho esters, leading to the formation of the triazole ring on the thiadiazole scaffold . This method, however, has limited substrate scope. Industrial production methods often involve optimizing reaction conditions to achieve higher yields and purity, including the use of advanced catalysts and controlled environments.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace leaving groups in the molecule.

Common reagents and conditions used in these reactions include acidic or basic environments, solvents like ethanol or dichloromethane, and specific catalysts to facilitate the reactions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-((3-(3,4-dimethoxybenzyl)-4-oxo-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-7-yl)thio)-N-phenylacetamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It can act as an enzyme inhibitor, binding to the active site of enzymes and preventing their normal function. This inhibition can lead to various biological effects, such as the suppression of cancer cell growth or the reduction of inflammation. The compound’s ability to form hydrogen bonds and interact with different receptors makes it a versatile pharmacophore .

Comparison with Similar Compounds

Similar compounds to 2-((3-(3,4-dimethoxybenzyl)-4-oxo-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-7-yl)thio)-N-phenylacetamide include other triazolothiadiazine derivatives. These compounds share a similar core structure but differ in their substituents, leading to variations in their biological activities and chemical properties. Some notable similar compounds are:

These compounds are unique due to their specific substituents, which can enhance their activity or selectivity for certain targets.

Properties

Molecular Formula

C21H19N5O4S2

Molecular Weight

469.5 g/mol

IUPAC Name

2-[[3-[(3,4-dimethoxyphenyl)methyl]-4-oxo-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-7-yl]sulfanyl]-N-phenylacetamide

InChI

InChI=1S/C21H19N5O4S2/c1-29-16-9-8-13(11-17(16)30-2)10-15-19(28)26-20(24-23-15)32-21(25-26)31-12-18(27)22-14-6-4-3-5-7-14/h3-9,11H,10,12H2,1-2H3,(H,22,27)

InChI Key

BJOJDURDOKWMLD-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)CC2=NN=C3N(C2=O)N=C(S3)SCC(=O)NC4=CC=CC=C4)OC

Origin of Product

United States

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